D-Ala-Leu

Übersicht

Beschreibung

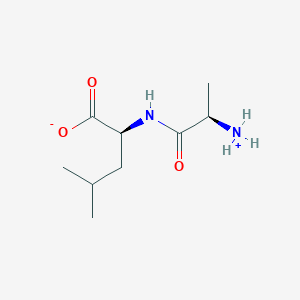

D-Alanine-L-Leucine: is a dipeptide composed of D-alanine and L-leucine residues

Wissenschaftliche Forschungsanwendungen

Chemistry: D-Alanine-L-Leucine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It serves as a reference for developing new synthetic methods and understanding peptide behavior under different conditions .

Biology: In biological research, D-Alanine-L-Leucine is used to investigate the role of D-amino acids in biological systems. It has been shown to interact with specific receptors and enzymes, providing insights into the function of D-amino acids in living organisms .

Medicine: D-Alanine-L-Leucine has potential therapeutic applications due to its ability to modulate biological processes. It has been studied for its effects on pain modulation, stress response, and neuroprotection .

Industry: In the industrial sector, D-Alanine-L-Leucine is used in the production of peptide-based drugs and as a building block for more complex peptide structures. Its stability and ease of synthesis make it a valuable component in pharmaceutical manufacturing .

Wirkmechanismus

Target of Action

D-Ala-Leu, also known as [D-Ala2]-Leucine enkephalin (DADLE), is a degradation-resistant, long-acting Leu-enkephalin analog . It primarily targets the delta opioid receptors , which play a crucial role in pain modulation, mood regulation, and immune response .

Mode of Action

DADLE interacts with its targets, the delta opioid receptors, through several modes of action . These include:

- Inhibition by activation of postsynaptic potassium channels : This action leads to hyperpolarization of the neuron, reducing its excitability and thus modulating pain perception .

- Interaction with postsynaptic glutamate receptors : This interaction can modulate synaptic transmission, affecting various neurological processes .

- Direct excitatory opiate effects mediated by non-synaptic actions on neurons : This can lead to changes in neuronal activity .

Biochemical Pathways

DADLE affects various biochemical pathways through its interaction with delta opioid receptors . For instance, it can activate the AMPK-autophagy axis , providing neuroprotection against global ischemia . Additionally, it can activate p42 and p44 mitogen-activated protein kinases, affecting cell growth and differentiation .

Pharmacokinetics

It is known to be a degradation-resistant analog of leu-enkephalin, suggesting it may have a longer half-life and greater bioavailability than its parent compound .

Result of Action

The interaction of DADLE with delta opioid receptors leads to various molecular and cellular effects. These include modulation of pain perception, regulation of mood, and enhancement of immune response . In addition, DADLE has been shown to confer neuroprotection by activating the delta opioid receptor-AMPK-autophagy axis against global ischemia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-L-Leucine typically involves peptide bond formation between D-alanine and L-leucine. This can be achieved using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization .

Industrial Production Methods: Industrial production of D-Alanine-L-Leucine may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: D-Alanine-L-Leucine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: This reaction can be catalyzed by acids or enzymes, leading to the cleavage of the peptide bond and the formation of free amino acids.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the amino acid residues, potentially altering the peptide’s properties.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.

Major Products Formed: The major products formed from these reactions include free D-alanine and L-leucine, as well as various modified peptides depending on the specific reaction conditions .

Vergleich Mit ähnlichen Verbindungen

- D-Alanine-D-Leucine

- L-Alanine-L-Leucine

- D-Alanine-L-Valine

- D-Alanine-L-Serine

Comparison: D-Alanine-L-Leucine is unique due to its specific configuration of D-alanine and L-leucine residues. This configuration imparts distinct biochemical properties, such as increased stability and selective receptor binding, compared to its analogs. For instance, D-Alanine-D-Leucine may exhibit different receptor affinities and biological activities due to the presence of D-leucine . Similarly, L-Alanine-L-Leucine, composed entirely of L-amino acids, may have different metabolic pathways and interactions within biological systems .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

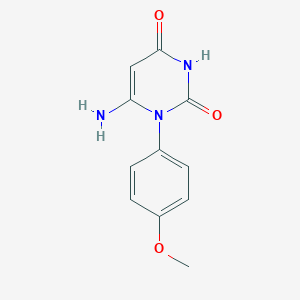

![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)